4-{3-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl}phenol
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Overview
Description
4-{3-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl}phenol is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.215078140 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Applications
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The reaction mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which interacts with the nucleophilic substrate to release the acylation product and regenerate the DMAP·HCl catalyst (Liu, Ma, Liu, & Wang, 2014).
Synthesis and Spectroscopic Studies
Alkylaminophenol compounds, such as 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, have been synthesized and studied using various spectroscopic methods (FTIR, UV, NMR). These studies include structural analysis, electronic and structural properties, and quantum chemical calculations, providing insights into the molecular properties of these compounds (Ulaş, 2021).
Antioxidant and Antitumor Activities
Some pyrazolopyridine derivatives, including 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one, have been synthesized and evaluated for their antioxidant and antitumor activities. These compounds have shown significant activity against liver and breast cell lines, highlighting their potential therapeutic applications (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Fluorescence and Chemo-Sensing Applications
Compounds like salicylaldehyde-based hydrazones exhibit fluorescence "turn on" response toward Al3+ ions, making them useful for monitoring aluminum in living cells. These hydrazones demonstrate high selectivity and sensitivity, indicating their potential use in biological and environmental sensing applications (Rahman et al., 2017).
Nonlinear Optical Properties
N-Methyl and N-Aryl Pyridinium salts with dimethylamino electron donor groups have been studied for their optical nonlinearities. These compounds show potential for use in materials science, particularly in the development of materials with specific optical properties (Coe et al., 2003).
Polyimide Synthesis
Pyridine-containing aromatic diamines, such as 4-phenyl-2,6-bis[3-(4-aminophenoxy)phenyl]pyridine (m,p-PAPP), have been used to synthesize soluble polyimides with good thermal stability and mechanical properties. These materials find applications in various industrial sectors due to their outstanding properties (Yan et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-(4-hydroxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-16-4-9-18(10-5-16)20-14-24(15-21(20)23(2)3)22(26)13-8-17-6-11-19(25)12-7-17/h4-7,9-12,20-21,25H,8,13-15H2,1-3H3/t20-,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKOJCDTZCFQHU-LEWJYISDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)CCC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)CCC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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